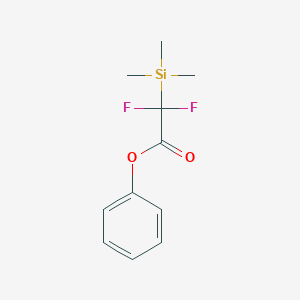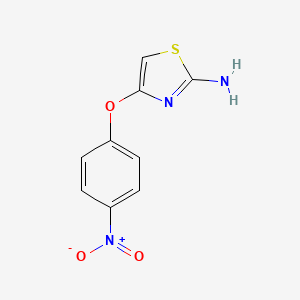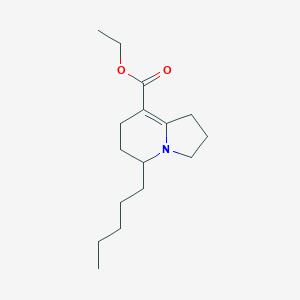![molecular formula C24H26NO7- B14253366 (2R,3R,4S)-4-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate](/img/structure/B14253366.png)
(2R,3R,4S)-4-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Pyrrolidinedicarboxylic acid, 4-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenyl)-, 1-(1,1-dimethylethyl) ester, (2R,3R,4S)- is a complex organic compound with a unique structure that includes a pyrrolidine ring, a benzodioxole moiety, and a methoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Pyrrolidinedicarboxylic acid, 4-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenyl)-, 1-(1,1-dimethylethyl) ester, (2R,3R,4S)- typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a diester or a diamine.
Introduction of the Benzodioxole Moiety: The benzodioxole group can be introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a Friedel-Crafts acylation reaction.
Esterification: The final step involves the esterification of the carboxylic acid groups with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the ester groups, converting them to alcohols.
Substitution: The benzodioxole and methoxyphenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are used under various conditions, including acidic or basic environments.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced esters.
Substitution: Substituted benzodioxole and methoxyphenyl derivatives.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new therapeutic agents.
Medicine
In medicine, the compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In industry, the compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 1,3-Pyrrolidinedicarboxylic acid, 4-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenyl)-, 1-(1,1-dimethylethyl) ester, (2R,3R,4S)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
1,3-Pyrrolidinedicarboxylic acid derivatives: Compounds with similar pyrrolidine ring structures.
Benzodioxole derivatives: Compounds containing the benzodioxole moiety.
Methoxyphenyl derivatives: Compounds with methoxyphenyl groups.
Uniqueness
The uniqueness of 1,3-Pyrrolidinedicarboxylic acid, 4-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenyl)-, 1-(1,1-dimethylethyl) ester, (2R,3R,4S)- lies in its combination of these three distinct structural features. This combination imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
分子式 |
C24H26NO7- |
|---|---|
分子量 |
440.5 g/mol |
IUPAC 名称 |
(2R,3R,4S)-4-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C24H27NO7/c1-24(2,3)32-23(28)25-12-17(15-7-10-18-19(11-15)31-13-30-18)20(22(26)27)21(25)14-5-8-16(29-4)9-6-14/h5-11,17,20-21H,12-13H2,1-4H3,(H,26,27)/p-1/t17-,20-,21+/m1/s1 |
InChI 键 |
WTLIRKDJWDADOA-UIFIKXQLSA-M |
手性 SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H]([C@@H]1C2=CC=C(C=C2)OC)C(=O)[O-])C3=CC4=C(C=C3)OCO4 |
规范 SMILES |
CC(C)(C)OC(=O)N1CC(C(C1C2=CC=C(C=C2)OC)C(=O)[O-])C3=CC4=C(C=C3)OCO4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzaldehyde, 2-amino-4-[2-(1-piperidinyl)ethoxy]-](/img/structure/B14253286.png)

![11-{3-[3-(Trifluoromethyl)-3H-diaziren-3-yl]phenoxy}undecanoic acid](/img/structure/B14253298.png)


![[({2-[(2-Chlorophenyl)methoxy]-2-oxoethyl}amino)oxy]acetic acid](/img/structure/B14253325.png)

![3-[Hydroxy(pyridin-3-yl)methyl]but-3-en-2-one](/img/structure/B14253344.png)




![4-[(But-3-en-1-yl)oxy]phenyl 4-(4-sulfanylbutoxy)benzoate](/img/structure/B14253367.png)
![7,7-Diphenylbicyclo[4.1.0]heptan-2-one](/img/structure/B14253375.png)
